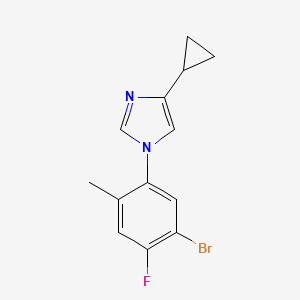

1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole

Description

1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole is a substituted imidazole derivative featuring a bromo (Br) and fluoro (F) substituent on the phenyl ring at positions 5 and 4, respectively, along with a methyl group at position 2. The imidazole core is further substituted with a cyclopropyl group at position 3.

Properties

Molecular Formula |

C13H12BrFN2 |

|---|---|

Molecular Weight |

295.15 g/mol |

IUPAC Name |

1-(5-bromo-4-fluoro-2-methylphenyl)-4-cyclopropylimidazole |

InChI |

InChI=1S/C13H12BrFN2/c1-8-4-11(15)10(14)5-13(8)17-6-12(16-7-17)9-2-3-9/h4-7,9H,2-3H2,1H3 |

InChI Key |

SMYVLYXJTFDDMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Bromination and Fluorination: The starting material, 2-methylphenyl, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

Cyclopropylation: The intermediate product is then subjected to cyclopropylation to attach the cyclopropyl group.

Imidazole Formation: Finally, the cyclopropylated intermediate is reacted with imidazole under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The phenyl ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its combination of substituents. Key analogues include:

(a) 5-Fluoro-2-methyl-1H-benzo[d]imidazole (CAS 1231930-33-8)

- Similarity : 0.77 (structural overlap due to fluoro and methyl groups on the benzimidazole core) .

- Key Differences : Lacks the bromo and cyclopropyl substituents.

- Implications : Reduced steric bulk and halogen-mediated interactions compared to the target compound. Benzannulation (benzimidazole vs. imidazole) may alter π-π stacking and solubility .

(b) 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 153505-37-4)

- Similarity : 0.70 (shared bromo, fluoro, and methyl groups) .

- Key Differences : Incorporates an isopropyl group instead of cyclopropyl and a benzimidazole core.

- Implications : The isopropyl group increases lipophilicity (logP ~3.2 estimated) but may reduce metabolic stability compared to the cyclopropyl group in the target compound .

(c) 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole (CAS 1282516-76-0)

Physicochemical Properties

Key Observations :

- The target compound’s cyclopropyl group increases logP compared to non-cyclopropyl analogues, suggesting enhanced membrane permeability but lower aqueous solubility.

- Bromine and fluorine substituents contribute to higher molecular weights and reduced solubility across all analogues .

Biological Activity

1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural characteristics, including a bromine and fluorine substitution on the phenyl ring and a cyclopropyl group attached to an imidazole ring, contribute to its intriguing biological profile.

The compound's chemical properties are summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C13H12BrFN2 |

| Molecular Weight | 295.15 g/mol |

| IUPAC Name | 1-(5-bromo-4-fluoro-2-methylphenyl)-4-cyclopropylimidazole |

| InChI | InChI=1S/C13H12BrFN2/c1-8-4-11(15)10(14)5-13(8)17-6-12(16-7-17)9-2-3-9/h4-7,9H,2-3H2,1H3 |

| Canonical SMILES | CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)Br)F |

Antimicrobial Activity

Research studies have highlighted the antimicrobial potential of imidazole derivatives, including 1-(5-bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole. For instance, Jain et al. evaluated various imidazole derivatives against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Their findings indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that similar compounds may possess comparable effects .

The following table summarizes the zone of inhibition for related compounds:

| Compound | E. coli (mm) | B. subtilis (mm) | P. aeruginosa (mm) |

|---|---|---|---|

| 5a | 15 | 21 | 19 |

| 5b | 11 | 19 | 9 |

| 5c | 20 | 22 | 22 |

| Streptomycin | 28 | 31 | 32 |

Anticancer Activity

The anticancer properties of imidazole derivatives have also been explored. Studies indicate that compounds containing imidazole rings can inhibit various cancer cell lines by targeting specific pathways involved in tumor progression. The mechanism often involves the modulation of enzyme activities or receptor interactions that are crucial for cancer cell survival and proliferation.

The biological activity of 1-(5-bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole is believed to stem from its ability to interact with molecular targets such as enzymes and receptors. For example, it may inhibit enzymes involved in inflammatory pathways or cancer cell metabolism, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

A significant case study involved the synthesis and evaluation of various substituted imidazoles for their biological activities. The study reported on the structure–activity relationships (SARs) that dictate the efficacy of these compounds against specific microbial strains and cancer cells . The results indicated that modifications on the imidazole scaffold significantly influenced biological potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.